molecular formula C10H9ClF3NO3 B13908214 Ethyl 5-chloro-6-(2,2,2-trifluoroethoxy)nicotinate

Ethyl 5-chloro-6-(2,2,2-trifluoroethoxy)nicotinate

Katalognummer: B13908214
Molekulargewicht: 283.63 g/mol
InChI-Schlüssel: TVRPISOHRPXBRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-chloro-6-(2,2,2-trifluoroethoxy)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a chloro group, a trifluoroethoxy group, and an ethyl ester group attached to a nicotinic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-6-(2,2,2-trifluoroethoxy)nicotinate typically involves the reaction of 5-chloronicotinic acid with 2,2,2-trifluoroethanol in the presence of a suitable condensing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process is then completed by reacting the intermediate with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-chloro-6-(2,2,2-trifluoroethoxy)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can produce various substituted nicotinates.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-chloro-6-(2,2,2-trifluoroethoxy)nicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of Ethyl 5-chloro-6-(2,2,2-trifluoroethoxy)nicotinate involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group may participate in binding interactions with target proteins or enzymes, modulating their activity and leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
  • Methyl 2-bromo-6-(trifluoromethyl)nicotinate
  • Ethyl 4-(acetoxy)-5-chloro-2-methyl-6-(2-(5-nitro-2-furyl)vinyl)nicotinate

Uniqueness

Ethyl 5-chloro-6-(2,2,2-trifluoroethoxy)nicotinate is unique due to the presence of both a chloro and a trifluoroethoxy group, which impart distinct chemical and physical properties

Eigenschaften

Molekularformel

C10H9ClF3NO3

Molekulargewicht

283.63 g/mol

IUPAC-Name

ethyl 5-chloro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate

InChI

InChI=1S/C10H9ClF3NO3/c1-2-17-9(16)6-3-7(11)8(15-4-6)18-5-10(12,13)14/h3-4H,2,5H2,1H3

InChI-Schlüssel

TVRPISOHRPXBRP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=C(N=C1)OCC(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.